molecular formula C8H5BrClN B066088 5-bromo-7-chloro-1H-indole CAS No. 180623-89-6

5-bromo-7-chloro-1H-indole

Cat. No.: B066088
CAS No.: 180623-89-6
M. Wt: 230.49 g/mol
InChI Key: NBSOYBSYOOJMPE-UHFFFAOYSA-N
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Description

5-bromo-7-chloro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and pharmaceuticals due to their diverse biological properties . The compound this compound is characterized by the presence of bromine and chlorine atoms at the 5th and 7th positions of the indole ring, respectively.

Scientific Research Applications

5-bromo-7-chloro-1H-indole has several scientific research applications, including :

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

5-bromo-7-chloro-1H-indole is intended for R&D use only . It is advised to handle it in accordance with good industrial hygiene and safety practice . More detailed safety data would be available in its Safety Data Sheet .

Future Directions

Indoles, including 5-bromo-7-chloro-1H-indole, are a significant heterocyclic system in natural products and drugs . The investigation of novel methods of synthesis and the exploration of their biological activities have attracted the attention of the chemical community . Therefore, future research directions may include the development of new synthetic methods, the discovery of novel biological activities, and the design of indole-based drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-chloro-1H-indole typically involves the bromination and chlorination of indole derivatives. One common method includes the following steps :

    Dissolution of Indole: Indole is dissolved in alcoholic organic solvents.

    Addition of Sodium or Potassium Hydrogensulfite: An aqueous solution of sodium hydrogensulfite or potassium hydrogensulfite is added, and the reaction is allowed to proceed for 15 to 20 hours.

    Filtration and Drying: The reaction solution is filtered, washed, and dried to obtain an intermediate.

    Acetylation: The intermediate is mixed with acetic anhydride and heated to 68-75°C for 2 to 3 hours.

    Bromination: The intermediate is dissolved in water, and bromine is added at 0-5°C. The reaction is maintained for 1 to 3 hours, followed by further reaction at room temperature for 1 to 2 hours.

    Final Steps: The reaction mixture is treated with sodium or potassium hydroxide, refluxed, cooled, and filtered to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-chloro-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-6-chloro-1H-indole
  • 5-fluoro-7-chloro-1H-indole
  • 5-bromo-1H-indazole

Uniqueness

5-bromo-7-chloro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms at specific positions on the indole ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-bromo-7-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSOYBSYOOJMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444060
Record name 5-bromo-7-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180623-89-6
Record name 5-bromo-7-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Example 65B (0.120 g, 0.55 mmol) and salcomine (0.022 g, 0.06 mmol) in methanol (30 mL) was treated with oxygen over 18 hours and concentrated. The concentrate was purified by flash column chromatography on silica gel to provide 0.112 g of the desired product. MS (ESI(+)) m/z 232 (M+2) and 248 (M+NH4)+;
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
salcomine
Quantity
0.022 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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